3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one common synthetic method of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of your specific compound would require more specific information or computational analysis.Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrimidine derivatives, such as those related to the specified compound, often focuses on their synthesis and characterization. For instance, studies have reported on the synthesis of novel pyrimidine compounds with potential as anti-inflammatory, analgesic agents, and COX inhibitors, highlighting the versatility of pyrimidine frameworks in drug design (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the creation of pyrimidine analogs intended for positron emission tomography (PET) imaging showcases the applicability of these compounds in diagnostic applications (M. Alauddin, J. Balatoni, J. Gelovani, 2005).
Medicinal Chemistry Applications
Pyrimidine derivatives have been extensively explored for their therapeutic potential. For instance, the development of selective inhibitors for kinase enzymes using substituted pyrimidine carboxamides demonstrates the role of pyrimidine derivatives in cancer therapy (G. M. Schroeder et al., 2009). Moreover, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with cytotoxic activity against cancer cells indicates the potential of pyrimidine-based compounds in oncological research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Supramolecular Chemistry and Materials Science
Pyrimidine derivatives also find applications in materials science and supramolecular chemistry. The synthesis of pyrimidine-based fluorophores for potential use in detecting biologically or environmentally relevant species showcases the utility of pyrimidine compounds in developing new functional materials with specific photophysical properties (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-11(2)8-9-21-17(25)14-10-23(3)16-15(14)22-19(27)24(18(16)26)13-6-4-12(20)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNCPPXFODVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN(C2=C1NC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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